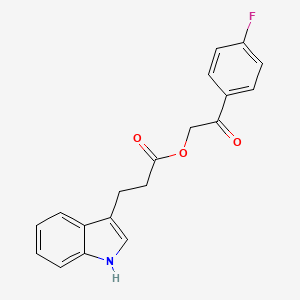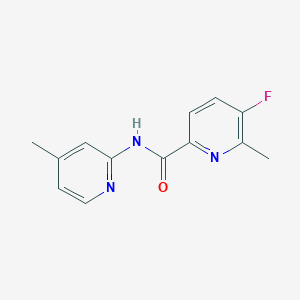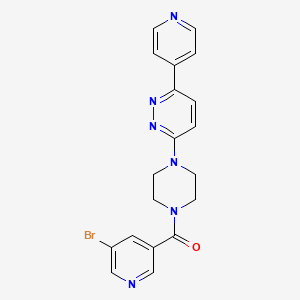![molecular formula C20H18ClN3O2S B3006475 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893941-69-0](/img/structure/B3006475.png)
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential anticancer properties. The related compounds have been synthesized and characterized, showing cytotoxic effects on various human cancer cell lines, including PANC-1, HepG2, and MCF7 . The molecular structure of this compound suggests it contains a chlorophenyl group, a methoxyphenyl group, and a thienopyrazole moiety, which are common in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves a linear synthesis approach, where novel 2-chloro N-aryl substituted acetamide derivatives are created . These derivatives are then characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. The synthesis process is designed to yield compounds with specific anticancer properties, as evidenced by the cytotoxicity screening on various cancer cell lines.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography. For instance, the crystal structure of "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" shows that the chlorophenyl ring is involved in C—Cl⋯π(arene) interactions, which could be indicative of the behavior of the chlorophenyl group in the compound of interest . These interactions, along with hydrogen bonding, contribute to the stability and conformation of the molecules in the crystal lattice.
Chemical Reactions Analysis
While specific chemical reactions of "this compound" are not detailed, the related structures suggest that the acetamide group plays a crucial role in the biological activity of these compounds. The presence of the acetamide group is a common feature in the synthesized molecules, which may undergo further reactions or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related molecules. For example, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide" has a chlorophenyl ring oriented at a specific angle to the thiazole ring, which could affect its physical properties such as solubility and crystallinity . Intermolecular interactions, such as C—H⋯O hydrogen bonds, are significant in forming the crystal structure and could influence the compound's stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
- The chemical properties of similar chloroacetamide compounds and their synthesis processes have been studied. For example, chloroacetamide herbicides like acetochlor and alachlor have been researched for their metabolism in human and rat liver microsomes, demonstrating complex metabolic activation pathways (Coleman et al., 2000).
Biological Activity and Applications
- Some derivatives of chloroacetamide, like omega-(1H-imidazol-1-yl)-N-phenylacetamide, have shown significant biological activities. These compounds have been studied for their anticonvulsant activity, indicating potential therapeutic applications (Aktürk et al., 2002).
- Additionally, chloroacetamide derivatives have been explored for potential antimicrobial properties, as seen in the research on thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine (Aly et al., 2011).
Material Science and Nonlinear Optical Properties
- Chloroacetamide structures have been investigated for their nonlinear optical properties, contributing to the understanding of their potential in photonic devices and optical applications. For instance, studies on organic crystals like 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide have been conducted to evaluate their suitability for optical switches and modulators (Castro et al., 2017).
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and spectroscopic data of chloroacetamide analogs, including 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, have been studied using quantum chemical calculations and molecular docking. This research provides insights into the biological effects and potential therapeutic applications of these compounds (Viji et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-26-16-8-6-15(7-9-16)24-20(17-11-27-12-18(17)23-24)22-19(25)10-13-2-4-14(21)5-3-13/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUYVBHDPLKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)
![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)


![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)




![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)